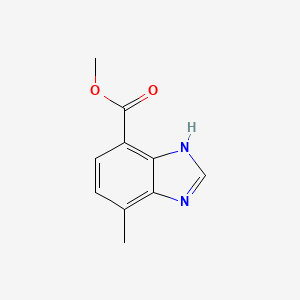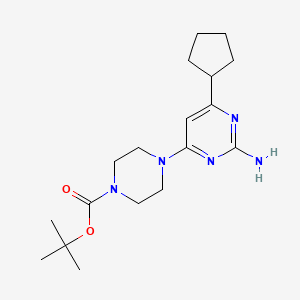![molecular formula C11H21ClN2O B13933976 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 64097-87-6](/img/structure/B13933976.png)
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown potential in various scientific research fields due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
化学反应分析
Types of Reactions
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
2-ethyl-8-methyl-2,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to inhibit specific biological pathways has led to research into its use as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By blocking this pathway, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases .
相似化合物的比较
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also belongs to the spirocyclic class and has shown similar inhibitory activity against RIPK1.
2,8-diazaspiro[4.5]decan-1-one derivatives: These derivatives have been studied for their potential as kinase inhibitors and have shown promising results in preclinical studies
Uniqueness
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific structural features and potent biological activity. Its ability to inhibit RIPK1 with high specificity and potency makes it a valuable compound for further research and development .
属性
CAS 编号 |
64097-87-6 |
|---|---|
分子式 |
C11H21ClN2O |
分子量 |
232.75 g/mol |
IUPAC 名称 |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-13-9-6-11(10(13)14)4-7-12(2)8-5-11;/h3-9H2,1-2H3;1H |
InChI 键 |
ITANRILVEBFPOT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2(C1=O)CCN(CC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


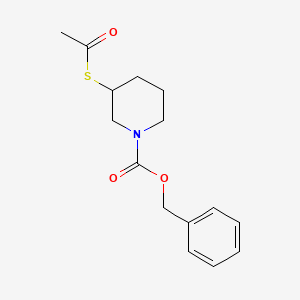
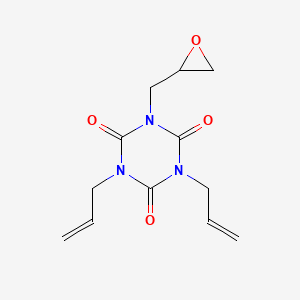
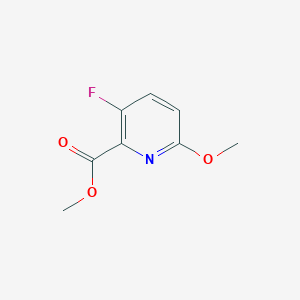
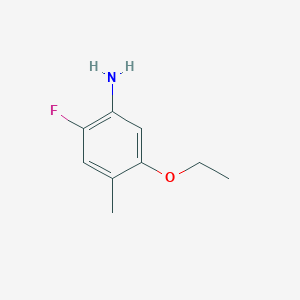
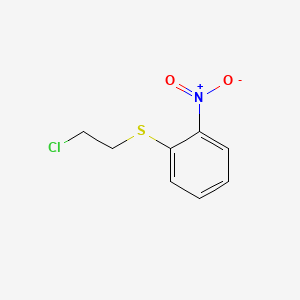
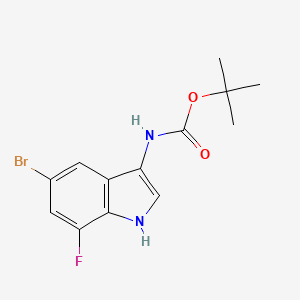
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)

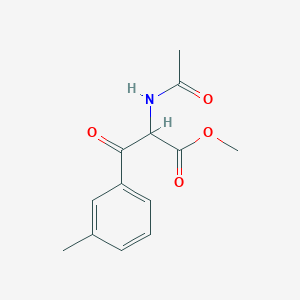
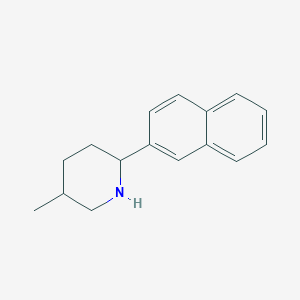
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
